Cas no 2228140-04-1 (2-Chloro-5-(2-nitroethyl)pyridine)

2-Chloro-5-(2-nitroethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-5-(2-nitroethyl)pyridine
- 2228140-04-1
- EN300-1672679
- 2-Chloro-5-(2-nitroethyl)pyridine
-
- インチ: 1S/C7H7ClN2O2/c8-7-2-1-6(5-9-7)3-4-10(11)12/h1-2,5H,3-4H2
- InChIKey: LIBPXFRTHDHENB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)CC[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 186.0196052g/mol
- どういたいしつりょう: 186.0196052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 58.7Ų
2-Chloro-5-(2-nitroethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1672679-0.05g |
2-chloro-5-(2-nitroethyl)pyridine |
2228140-04-1 | 0.05g |
$983.0 | 2023-06-04 | ||
Enamine | EN300-1672679-0.25g |
2-chloro-5-(2-nitroethyl)pyridine |
2228140-04-1 | 0.25g |
$1078.0 | 2023-06-04 | ||
Enamine | EN300-1672679-0.5g |
2-chloro-5-(2-nitroethyl)pyridine |
2228140-04-1 | 0.5g |
$1124.0 | 2023-06-04 | ||
Enamine | EN300-1672679-5.0g |
2-chloro-5-(2-nitroethyl)pyridine |
2228140-04-1 | 5g |
$3396.0 | 2023-06-04 | ||
Enamine | EN300-1672679-0.1g |
2-chloro-5-(2-nitroethyl)pyridine |
2228140-04-1 | 0.1g |
$1031.0 | 2023-06-04 | ||
Enamine | EN300-1672679-1.0g |
2-chloro-5-(2-nitroethyl)pyridine |
2228140-04-1 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1672679-10.0g |
2-chloro-5-(2-nitroethyl)pyridine |
2228140-04-1 | 10g |
$5037.0 | 2023-06-04 | ||
Enamine | EN300-1672679-2.5g |
2-chloro-5-(2-nitroethyl)pyridine |
2228140-04-1 | 2.5g |
$2295.0 | 2023-06-04 |
2-Chloro-5-(2-nitroethyl)pyridine 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2-Chloro-5-(2-nitroethyl)pyridineに関する追加情報
Recent Advances in the Study of 2-Chloro-5-(2-nitroethyl)pyridine (CAS: 2228140-04-1)
The compound 2-Chloro-5-(2-nitroethyl)pyridine (CAS: 2228140-04-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its nitroethyl and chloro substituents, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in the design of novel therapeutic agents, particularly in the areas of neurology and oncology.
One of the key research directions involves the use of 2-Chloro-5-(2-nitroethyl)pyridine as a precursor for the synthesis of pyridine-based derivatives with enhanced pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role in the development of selective kinase inhibitors, which show promise in targeting cancer cell proliferation. The study highlighted the compound's ability to undergo nucleophilic substitution reactions, making it a valuable building block for the creation of structurally diverse inhibitors.
In addition to its applications in oncology, recent investigations have explored the neuropharmacological potential of derivatives derived from 2-Chloro-5-(2-nitroethyl)pyridine. A research team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that modifications of this compound could yield molecules with significant activity against neurodegenerative disorders such as Alzheimer's disease. The nitroethyl group, in particular, was found to enhance blood-brain barrier permeability, a critical factor for central nervous system-targeted therapies.
Another notable advancement is the use of 2-Chloro-5-(2-nitroethyl)pyridine in the development of fluorescent probes for biological imaging. A 2024 study in Chemical Communications detailed the synthesis of a pyridine-based probe derived from this compound, which exhibited high selectivity for reactive oxygen species (ROS) in live cells. This innovation opens new avenues for real-time monitoring of oxidative stress in disease models, providing researchers with a powerful tool for mechanistic studies.
Despite these promising developments, challenges remain in optimizing the synthetic routes for 2-Chloro-5-(2-nitroethyl)pyridine to improve yield and scalability. Recent efforts by industrial researchers have focused on green chemistry approaches, such as catalytic hydrogenation, to reduce the environmental impact of its production. These advancements are expected to facilitate broader adoption of this compound in both academic and industrial settings.
In conclusion, 2-Chloro-5-(2-nitroethyl)pyridine (CAS: 2228140-04-1) represents a multifaceted tool in modern chemical biology and drug discovery. Its applications span from kinase inhibitor development to neuropharmacology and imaging technologies, underscoring its importance in advancing therapeutic innovation. Future research will likely focus on further elucidating its mechanistic roles and expanding its utility in targeted drug delivery systems.
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